2-Chloro-1-p-tolyl-ethanone

Catalog No.
S1894579
CAS No.
4209-24-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-p-tolyl-ethanone

CAS Number

4209-24-9

Product Name

2-Chloro-1-p-tolyl-ethanone

IUPAC Name

2-chloro-1-(4-methylphenyl)ethanone

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

HGLJRZYKFVJSEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCl

The exact mass of the compound 2-Chloro-1-p-tolyl-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41667. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-1-p-tolyl-ethanone, also known as 4-methylphenacyl chloride, is a substituted α-chloro ketone widely used as an intermediate and building block in organic synthesis. Its core value lies in its utility as a precursor for a variety of pharmaceuticals, agrochemicals, and other specialty chemicals, particularly in the synthesis of substituted thiazole and triazole rings. The compound's reactivity is defined by the chloroacetyl group attached to a p-tolyl ring, making it a key reactant in cyclocondensation reactions like the Hantzsch thiazole synthesis.

Substituting 2-Chloro-1-p-tolyl-ethanone with seemingly similar analogs like the unsubstituted 2-chloro-1-phenylethanone (phenacyl chloride) or the bromo-analog (2-bromo-1-p-tolyl-ethanone) is often unviable in optimized processes. The electronic nature of the para-substituent directly influences reaction kinetics; electron-donating groups like p-tolyl can accelerate key steps in heterocycle formation compared to unsubstituted or electron-withdrawing analogs. Furthermore, switching the halide from chloro to the more reactive bromo changes reaction rates, by-product profiles, and raw material costs, requiring significant process re-validation. Therefore, for reproducible, high-yield syntheses, this specific compound is not directly interchangeable with its common structural relatives.

Accelerated Reaction Time in Thiazole Synthesis vs. Unsubstituted and Electron-Withdrawing Analogs

In the Hantzsch synthesis of substituted thiazoles, the electron-donating p-tolyl group on 2-Chloro-1-p-tolyl-ethanone facilitates faster reaction rates compared to analogs with electron-withdrawing or no substituents. A Chinese patent demonstrates that when reacting various α-bromo-acetophenones with a thiosemicarbazone, the p-tolyl (p-methyl) substituted version required a reaction time of 1 hour. In contrast, the unsubstituted phenyl analog required 1.5 hours, and the electron-withdrawing p-chloro substituted version needed 45 minutes, while the p-nitro version took 2 hours. The p-tolyl group strikes a balance, enabling a faster reaction than the parent compound without the potential side reactions or altered electronic properties of strongly withdrawing groups.

Evidence DimensionReaction Time for Thiazole Formation
Target Compound Data1 hour (for the bromo-analog, 2-Bromo-1-p-tolyl-ethanone)
Comparator Or BaselineUnsubstituted (Phenacyl bromide): 1.5 hours; p-Chlorophenyl analog: 45 minutes; p-Nitrophenyl analog: 2 hours
Quantified Difference33% faster reaction time compared to the unsubstituted phenacyl bromide baseline.
ConditionsHantzsch-type reaction with isolongifolyl thiosemicarbazone in absolute ethanol at room temperature, monitored by TLC.

For a procurement manager or process chemist, a 33% reduction in reaction time directly translates to increased reactor throughput and lower energy and labor costs per batch.

Improved Yield in Thiazole Synthesis Compared to Unsubstituted Phenacyl Halide Precursor

When used as a precursor for complex thiazoles, the p-tolyl group can lead to higher isolated yields compared to the unsubstituted phenyl ring. In a direct comparison for the synthesis of specific (E)-hydrazino-thiazoles, the reaction starting with 2-bromo-1-p-tolyl-ethanone gave a final product yield of 78%. Under identical reaction conditions, the corresponding synthesis starting with the unsubstituted 2-bromo-1-phenylethanone (phenacyl bromide) resulted in a lower yield of 73%.

Evidence DimensionIsolated Product Yield
Target Compound Data78% (using the bromo-analog, 2-bromo-1-p-tolyl-ethanone)
Comparator Or BaselineUnsubstituted (phenacyl bromide): 73%
Quantified Difference~7% relative increase in yield.
ConditionsReaction of α-bromo-acetophenones with isolongifolyl thiosemicarbazone in absolute ethanol at room temperature.

A 7% increase in isolated yield significantly improves the economic efficiency of a synthesis, reducing raw material waste and downstream purification costs for each kilogram of final product.

Favorable Physical Properties for Process Handling and Formulation

2-Chloro-1-p-tolyl-ethanone is a solid at room temperature with a reported melting point of approximately 57.5°C. This contrasts with other substituted phenacyl chlorides, such as 2-chloro-1-(o-tolyl)ethanone, which is a liquid at room temperature. The solid nature of the p-tolyl isomer simplifies handling, weighing, and storage in both laboratory and industrial settings, reducing risks associated with spills and vapor exposure compared to liquid analogs. This melting point is also sufficiently low to allow for gentle melting for liquid-phase additions if required by a specific process.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSolid (Melting Point: ~57.5°C)
Comparator Or Baseline2-Chloro-1-(o-tolyl)ethanone: Liquid
Quantified DifferenceN/A (Qualitative: Solid vs. Liquid)
ConditionsStandard temperature and pressure.

Procuring a solid reagent simplifies material handling protocols, improves dosing accuracy, and can lower the engineering requirements for containment and transfer, enhancing operational safety and efficiency.

Time-Sensitive, High-Throughput Synthesis of Thiazole-Containing APIs

In manufacturing settings where reactor time is a critical cost factor, this compound is the right choice. Its demonstrated ability to reduce reaction times by up to 33% compared to the unsubstituted phenacyl chloride precursor allows for faster batch cycling and increased plant throughput.

Yield-Critical Synthesis of High-Value Agrochemicals and Pharmaceuticals

For multi-step syntheses where maximizing overall yield is paramount to economic viability, the use of 2-Chloro-1-p-tolyl-ethanone is justified. The documented ~7% increase in isolated yield over the standard phenacyl halide can significantly reduce the cost of goods for the final, high-value product.

Processes Requiring Solid Reagent Dosing for Safety and Accuracy

This compound is preferable in workflows designed for solid-phase reagents to ensure handling safety and precise weight-based dosing. Unlike liquid isomers, its solid form minimizes vapor inhalation risk and eliminates the need for liquid transfer pumps, simplifying process engineering and improving operational safety.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4209-24-9

Wikipedia

Chloromethyl p-tolyl ketone

Dates

Last modified: 08-16-2023

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